Cas no 129874-08-4 (Terpenes)

Terpenes structure
Terpenes structure
Product Name:Terpenes
CAS 번호:129874-08-4
MF:C24H40O5
메가와트:408.57140827179
CID:102862
PubChem ID:221493
Update Time:2025-04-18

Terpenes 화학적 및 물리적 성질

이름 및 식별자

    • Terpenes
    • Terpene
    • Terpene series
    • Terpenes and Terpenoids
    • Terpenoids
    • BBR2
    • Dertosol N
    • FlorinS
    • HFT 1
    • Hydrocarbons, terpenic
    • Norpine 65
    • Rentry D
    • Terpanes
    • EC 201-337-8
    • 5beta-Cholanic acid, 3alpha,7alpha,12alpha-trihydroxy- (7CI)
    • URSODEOXYCHOLIC ACID IMPURITY B [EP IMPURITY]
    • CHEBI:16359
    • 3alpha,7alpha,12alpha-Trihydroxy-beta-cholanic acid
    • NSC-6135
    • CholsA currencyure
    • 3a,7a,12a-Trihydroxy-b-cholanate
    • Cholic acid, British Pharmacopoeia (BP) Reference Standard
    • 5.beta.-Cholan-24-oic acid, 3.alpha.,7.alpha.,12.alpha.-trihydroxy-
    • Cholalin
    • 3a,7a,12a-Trihydroxy-b-cholanic acid
    • kolbam
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3-alpha,5-beta,7-alpha,12-alpha)-
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oate
    • Cholalic acid
    • (R)-4-((3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • (4R)-4-((3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Orphacol&Reg;
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure [German]
    • HY-N0324
    • C00695
    • 5.beta.-Cholan-24-oic acid,7.alpha.,12.alpha.-trihydroxy-
    • CCG-268746
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxy-5-.beta.-cholan-24-oic acid
    • 129874-08-4
    • Cholic acid, from ox or sheep bile, >=98%
    • NCGC00142384-03
    • Colalin
    • Cholic acid (USAN)
    • orphacol
    • Z1954806455
    • 361-09-1
    • HSDB 982
    • OrphacolReg
    • 3a,7a,12a-Trihydroxycholanate
    • 17-beta-(1-Methyl-3-carboxypropyl)etiocholane-3alpha,7alpha,12alpha-triol
    • Cholalate
    • DB02659
    • Cholic acid, United States Pharmacopeia (USP) Reference Standard
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
    • SCHEMBL27461
    • LMST04010001
    • Cholic acid, 500 mug/mL in methanol, certified reference material
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic acid
    • 5b-Cholic acid
    • 17beta-[1-Methyl-3-carboxypropyl]etiocholane-3alpha,7alpha,12alpha-triol
    • 3a,7a,12a-Trihydroxy-beta-cholanic acid
    • CHOLIC ACID [FCC]
    • CHEMBL205596
    • cholic-acid
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanic acid
    • (3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-Trihydroxycholan-24-oic acid sodium salt
    • HMS2268L18
    • 4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5beta-Cholan-24-oic acid, 3alpha,7alpha,12alpha-trihydroxy-
    • 3a,7a,12a-Trihydroxy-5b-cholanoic acid
    • 17b-[1-Methyl-3-carboxypropyl]etiocholane-3a,7a,12a-triol
    • CHOLIC ACID [JAN]
    • MLS001066422
    • SMR000112165
    • Cholic acid (8CI)
    • (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid
    • cholicacid
    • CHOLIC ACID [WHO-DD]
    • Cholic acid, European Pharmacopoeia (EP) Reference Standard
    • 3-alpha,7-alpha,12-alpha-Trihydroxy-5-beta-cholan-24-oic acid
    • 3,7,12-Trihydroxycholan-24-oic acid, (3alpha,5beta,7alpha,12alpha)-
    • NSC6135
    • 3,7,12-Trihydroxy-cholan-24-oic acid, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • GTPL609
    • DTXSID6040660
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure
    • 3a,7a,12a-Trihydroxy-5b-cholanoate
    • cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid (Cholic Acid)
    • Cholbam (TN)
    • CHOLIC ACID (USP-RS)
    • 3.alpha.,7.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • SODIUM CHOLATE
    • 5.beta.-Cholic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)- (9CI)
    • SR-01000765698-4
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol 5beta-Cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanoic acid
    • 3a,7a,12a-Trihydroxy-beta-cholanate
    • (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, (3-.ALPHA.,5-.BETA.,7-.ALPHA.,12-.ALPHA.)-
    • 4-10-00-02072 (Beilstein Handbook Reference)
    • Cholan-24-oic acid,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanate
    • SR-01000765698
    • 3,7,12-Trihydroxy-cholan-24-oic acid (3-alpha,5-beta,7-alpha,12-alpha)
    • Cholsaeure
    • Q287415
    • 3.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oic acid
    • CS-6608
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a)-
    • 5b-Cholate
    • Cholbam
    • CHD
    • CHOLIC ACID (EP IMPURITY)
    • (3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid, Vetec(TM) reagent grade, 98%
    • 3a,7a,12a-Trihydroxy-5b-cholanate
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxycholansaeure
    • Cholsaeure [German]
    • 3a,7a,12a-Trihydroxy-5b-cholanic acid
    • D10699
    • CCRIS 1626
    • bmse000650
    • (R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 10321-98-9
    • CHOLIC ACID [ORANGE BOOK]
    • DTXCID4020660
    • BDBM21680
    • Colalin (VAN)
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
    • AS-69849
    • 3a,7a,12a-Trihydroxycholanic acid
    • BRN 2822009
    • MLS002207051
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5b-Cholanic acid-3a,7a,12a-triol
    • EN300-6766788
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanoic acid
    • (3alpha,5beta,7alpha,8x,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • UNII-G1JO7801AE
    • 3a,7a,12a-Trihydroxy-5A-cholanic acid
    • BIDD:PXR0196
    • (3alpha,5beta,7alpha,8alpha,12alpha,14beta,17alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid (sodium)
    • 3,7,12-Trihydroxycholanic acid
    • Cholic acid, 5beta-
    • 81-25-4
    • G1JO7801AE
    • 17.beta.-(1-Methyl-3-carboxypropyl)etiocholane-3.alpha.,7.alpha.,12.alpha.-triol
    • Cholic acid [USAN]
    • AKOS005622502
    • NS00010900
    • C24H40O5
    • s3742
    • C-5900
    • 3alpha,7alpha,12alpha-Trihydroxycholanic acid
    • EINECS 201-337-8
    • MFCD00003672
    • CHOLIC ACID [EMA EPAR]
    • A830252
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoicacid
    • cholate
    • CHOLIC ACID [USP-RS]
    • Spectrum5_002005
    • CHOLIC ACID [HSDB]
    • CHOLIC ACID [EP IMPURITY]
    • 3-&alpha,7-&alpha,12-&alpha-trihydroxy-5-&beta-cholanate
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid
    • URSODEOXYCHOLIC ACID IMPURITY B (EP IMPURITY)
    • 4-((1S,2S,7S,11S,16S,5R,9R,10R,14R,15R)-5,9,16-trihydroxy-2,15-dimethyltetracy clo[8.7.0.0<2,7>.0<11,15>]heptadec-14-yl)pentanoic acid
    • BP-30084
    • CHOLIC ACID [MI]
    • 인치: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
    • InChIKey: BHQCQFFYRZLCQQ-OELDTZBJSA-N
    • 미소: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)O)O

계산된 속성

  • 정밀분자량: 196.1464
  • 동위원소 질량: 408.288
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 637
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 11
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 98A^2
  • 소수점 매개변수 계산 참조값(XlogP): 3.6

실험적 성질

  • 색과 성상: 白色至 灰白色结晶粉末
  • 밀도: 1.184
  • 융해점: 197-202℃
  • 비등점: 545
  • 플래시 포인트: 321°C
  • 굴절률: 1.558
  • PSA: 26.3
  • LogP: 3.44870
  • 비선광도: 36 º (C=0.6, 95% ETOH)

Terpenes 보안 정보

  • 저장 조건:냉장 보관.

Terpenes 관련 문헌

추천 공급업체
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
NewCan Biotech Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
NewCan Biotech Limited
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD